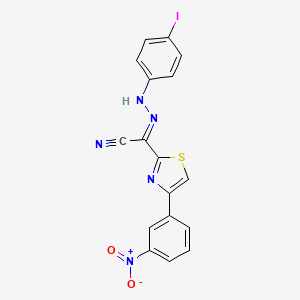

(2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide, also known as IKK-16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IKK-16 is a small molecule inhibitor of IκB kinase (IKK) that has been shown to have anti-inflammatory and anti-cancer properties.

科学的研究の応用

Cyanide Detection and Sensing

(2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide , as a part of the thiazole and benzothiazole compounds, has been explored in scientific research primarily for its application in cyanide detection and sensing. Benzothiazole derivatives have been synthesized and characterized for their ability to act as selective sensors for cyanide ions in aqueous media, showing sensitivity and selectivity over other anions. The compounds exhibit colorimetric changes in the presence of cyanide, indicating their potential use as colorimetric sensors. The structures of these compounds were confirmed using various spectroscopic methods (Elsafy et al., 2018).

Metal-Ligand Interaction and Coordination Chemistry

The compound also finds relevance in the field of coordination chemistry. Research has shown that the interaction of nitrophenyl isocyanide with various metal carbonyl compounds results in the formation of complexes. These complexes further react under specific conditions to produce a series of compounds through intramolecular nucleophilic attack and cyclization processes. Such studies are fundamental in understanding the behavior of these compounds in the presence of metal ions and their potential applications in designing metal-based catalysts or sensors (Hahn et al., 2004).

Organic Synthesis and Chemical Reactions

Moreover, this compound is involved in the study of organic synthesis and reaction mechanisms. For instance, the reaction of arylmalononitriles with nitric acid demonstrates the complex behavior of the dicyanomethyl group and provides insights into the formation and stability of various tautomeric forms of nitrophenylmalononitrile. Understanding these reaction pathways is crucial in organic chemistry for synthesizing new compounds with potential applications in various fields (Suzuki et al., 1988).

特性

IUPAC Name |

(2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10IN5O2S/c18-12-4-6-13(7-5-12)21-22-15(9-19)17-20-16(10-26-17)11-2-1-3-14(8-11)23(24)25/h1-8,10,21H/b22-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEVUEWIQCBUBF-PXLXIMEGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=NNC3=CC=C(C=C3)I)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)I)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10IN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-iodoanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B2644602.png)

![N-[(2-chlorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2644605.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2644611.png)

![2-[(2-chlorobenzyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2644615.png)

![N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2644624.png)